

(Tributylstannyl)methanol reactivity with electrophiles

Author: BenchChem Technical Support Team. **Date:** January 2026

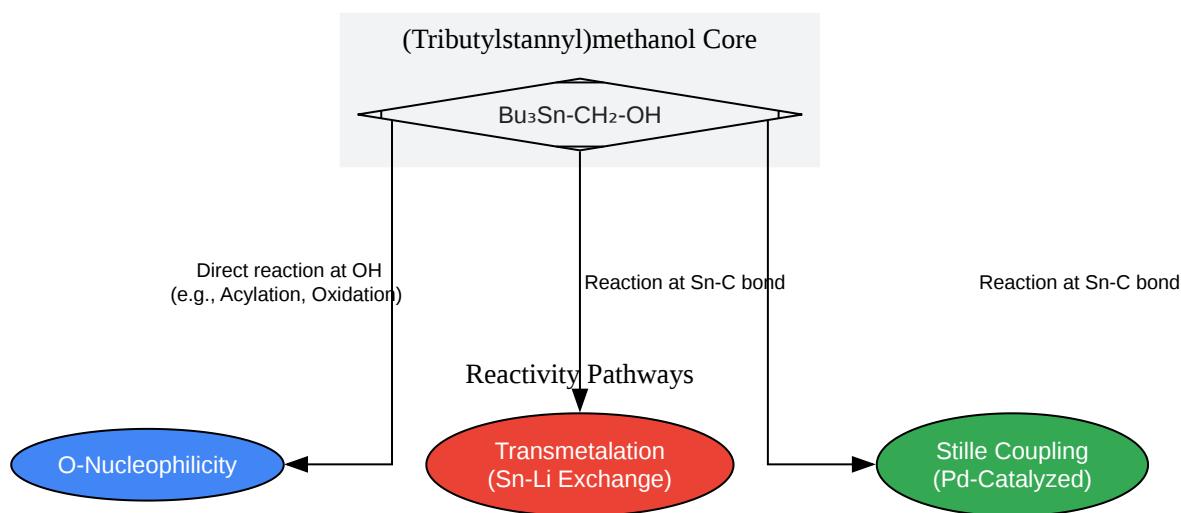
Compound of Interest

Compound Name: (Tributylstannyl)methanol

Cat. No.: B3082698

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity of **(Tributylstannyl)methanol** with Electrophiles


Authored by: Gemini, Senior Application Scientist Abstract

(Tributylstannyl)methanol, a unique organotin compound featuring both a nucleophilic hydroxyl group and a versatile tributylstannyl moiety, stands as a cornerstone reagent in modern organic synthesis.^[1] Its distinct structural arrangement allows for a dual mode of reactivity, enabling the strategic formation of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of **(tributylstannyl)methanol** with a range of electrophiles. We will dissect the core principles governing its transformations, from simple functional group interconversions to sophisticated transmetalation and palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with field-proven protocols to offer a comprehensive understanding of this powerful synthetic tool.

Core Principles of Reactivity

(Tributylstannyl)methanol ($C_{13}H_{30}OSn$) is a colorless oil whose synthetic utility is derived from the interplay between its two key functional groups.^{[1][2]} Understanding this dual character is fundamental to predicting and controlling its reactions.

- Nucleophilicity of the Hydroxyl Group: The lone pairs on the oxygen atom allow it to act as a classic nucleophile. Upon deprotonation with a base, the resulting alkoxide becomes a significantly more potent nucleophile, readily attacking various electrophiles.[1]
- Reactivity of the Tin-Carbon Bond: The Sn-C bond is the linchpin for many of this reagent's most powerful applications.[3] This bond can be cleaved through:
 - Transmetalation: Exchange with strong organometallic bases, typically organolithium reagents, to generate highly reactive α -alkoxyorganolithium species.[4][5]
 - Palladium-Catalyzed Cross-Coupling: In reactions like the Stille coupling, the tributylstanny group facilitates the transfer of the hydroxymethyl fragment to an organic halide or triflate.[1][6]
- Lewis Acidity of the Tin Atom: The tin atom can function as a Lewis acid, coordinating intramolecularly to the hydroxyl oxygen. This coordination can lower the activation energy for subsequent transformations by influencing the conformation and electronic properties of the molecule.[1]

[Click to download full resolution via product page](#)

Figure 1: Conceptual overview of the primary reactivity modes of **(tributylstannyl)methanol**.

Reactions at the Hydroxymethyl Moiety

The most direct transformations involve the hydroxyl group. These reactions are analogous to those of simple primary alcohols but are foundational for multi-step syntheses.

Oxidation

The primary alcohol in **(tributylstannyl)methanol** can be selectively oxidized. The choice of oxidizing agent is critical to control the outcome.[\[1\]](#)

- To Aldehyde: Oxidation to tributylstannyl-formaldehyde can be achieved using standard reagents.
- To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3), can push the oxidation to the corresponding carboxylic acid derivative.[\[1\]](#)[\[3\]](#)

O-Acylation with Acyl Chlorides

(Tributylstannyl)methanol reacts readily with electrophilic acyl chlorides to form tributylstannylmethyl esters.[\[3\]](#) This is a standard nucleophilic addition-elimination reaction where the alcohol's oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion.[\[7\]](#)

Mechanism: Nucleophilic Addition-Elimination

- Addition: The lone pair of the hydroxyl oxygen attacks the carbonyl carbon of the acyl chloride.
- Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
- Deprotonation: A weak base (or the expelled chloride ion) removes the proton from the oxonium ion to yield the final ester product.

Conversion to Halomethyltributyltin

Direct halogenation of the hydroxyl group is inefficient. A more reliable, two-step protocol is employed to convert the alcohol into a versatile halide.[1]

- Activation of the Hydroxyl Group: The alcohol is first converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.
- Nucleophilic Substitution: The resulting tributylstannylmethyl methanesulfonate is then treated with a halide source (e.g., NaI, NaBr) in a polar aprotic solvent. The halide ion displaces the mesylate group via an S_N2 reaction to furnish the desired halomethyltributyltin.[1]

These halogenated products are valuable for subsequently introducing the tributylstannylmethyl group into other molecules.[1]

Transmetalation and α -Alkoxyorganolithium Chemistry

One of the most powerful applications of **(tributylstannyl)methanol** is its role as a precursor to α -alkoxyorganolithium reagents.[4] This transformation unlocks a potent nucleophile that serves as a hydroxymethyl anion equivalent.[8]

The process involves two key stages: protection and transmetalation.

- Hydroxyl Protection: The free hydroxyl group is acidic and would be quenched by the organolithium reagent. Therefore, it must first be protected. Common protecting groups include methoxymethyl (MOM) or N,N-diethylcarbamate.[4][8] The MOM group is installed via an acid-catalyzed acetal exchange with dimethoxymethane.[8]
- Tin-Lithium Exchange: The protected α -alkoxystannane is cooled to a low temperature (typically -78 °C) in an inert solvent like THF. An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added. This initiates a transmetalation reaction, where the butyl group from n-BuLi exchanges with the α -alkoxymethyl group on the tin atom.[4][5] The result is a configurationally stable α -alkoxyorganolithium reagent and the inert byproduct, tetrabutyltin.[4]

- Electrophilic Trapping: The generated α -alkoxyorganolithium is a strong nucleophile and can be trapped *in situ* with a variety of electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds.^[4] Subsequent removal of the protecting group reveals a 1,2-diol product.

This sequence is highly reliable and often proceeds with complete retention of configuration if the α -carbon is a stereocenter.^[4]

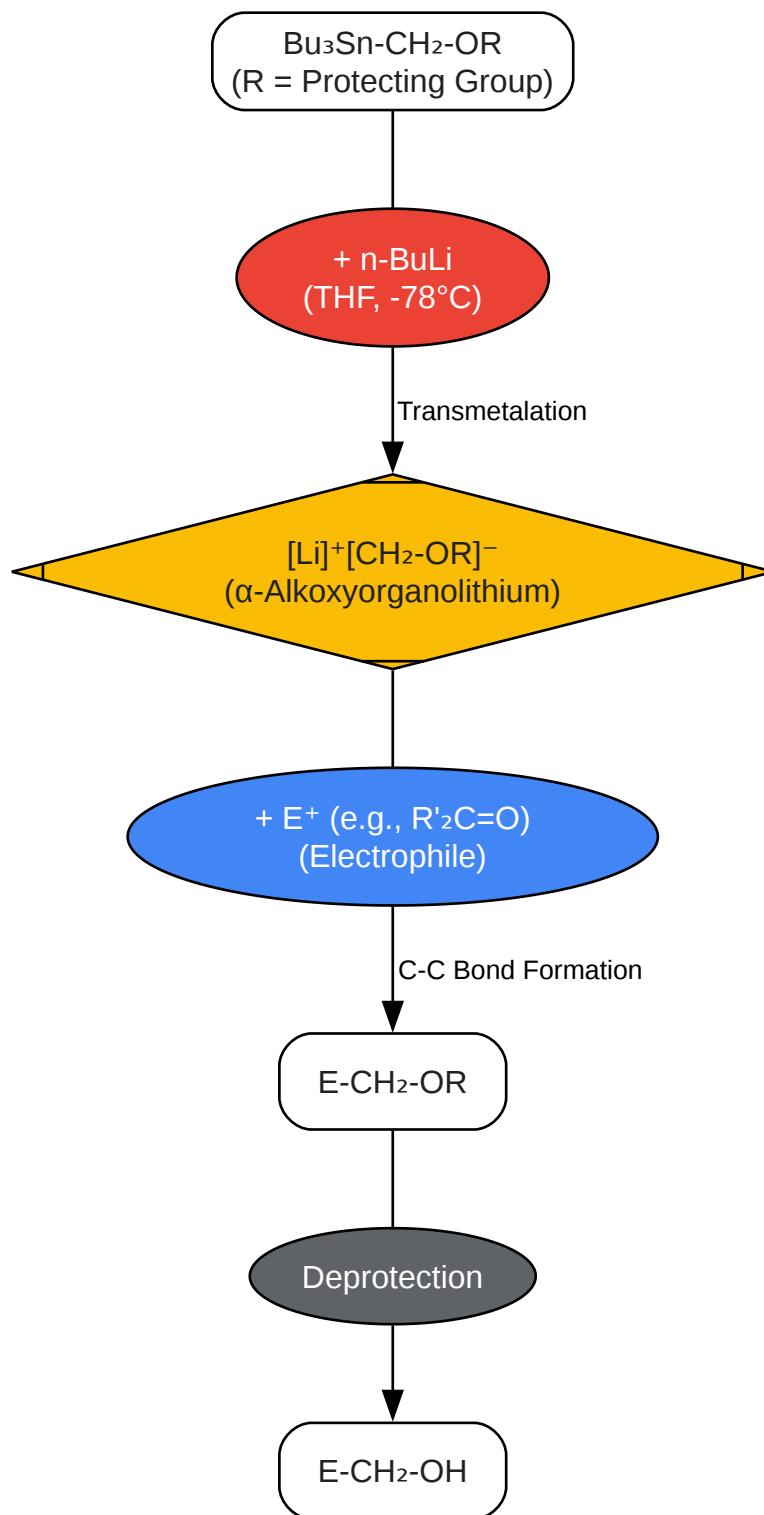

[Click to download full resolution via product page](#)

Figure 2: Workflow for the generation and electrophilic trapping of α -alkoxyorganolithiums.

Palladium-Catalyzed Stille Cross-Coupling

(Tributylstannyl)methanol is an excellent nucleophilic partner in Stille cross-coupling reactions, providing a stable and reliable method for introducing a hydroxymethyl group (-CH₂OH).[1] This reaction is prized for its functional group tolerance and stereospecificity.[6][9]

The catalytic cycle involves three main steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide or triflate (R-X) to form a Pd(II) intermediate.
- Transmetalation: The organostannane (Bu₃SnCH₂OH) transfers its hydroxymethyl group to the palladium center, displacing the halide and forming a new Pd-C bond. This is often the rate-determining step.
- Reductive Elimination: The two organic groups on the palladium complex (R and CH₂OH) couple and are eliminated from the metal center, forming the desired product (R-CH₂OH) and regenerating the Pd(0) catalyst.

This transformation is exceptionally valuable for installing a primary alcohol, which can then be further elaborated.[1]

Experimental Protocols & Data Summary

Protocol 1: Synthesis of **(Tributylstannyl)methanol**

This protocol is adapted from a procedure published in *Organic Syntheses*, a trusted source for reliable chemical preparations.[8]

Materials:

- Diisopropylamine (distilled from CaH₂)
- Tetrahydrofuran (THF, distilled from sodium benzophenone ketyl)
- n-Butyllithium (1.6 M in hexane, titrated)
- Tributyltin hydride (freshly prepared or commercial)

- Paraformaldehyde (dried over P_2O_5)
- Petroleum ether, Water, Saturated NaCl solution, Anhydrous Na_2SO_4

Procedure:

- Apparatus Setup: Assemble an oven-dried, three-necked, round-bottomed flask with a magnetic stir bar, rubber septa, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.
- LDA Formation: Charge the flask with diisopropylamine and dry THF. Cool the flask in an ice-water bath and add n-butyllithium dropwise over 15 minutes. Stir for 30 minutes.
- Stannyl Anion Formation: Add a solution of tributyltin hydride in THF dropwise to the lithium diisopropylamide (LDA) solution over 50 minutes. Stir for an additional 30 minutes.
- Reaction with Formaldehyde: Add dried paraformaldehyde to the yellow reaction mixture in one portion. Remove the ice bath and stir for 3 hours at room temperature. The solution should become clear and colorless.
- Workup: Dilute the reaction mixture with petroleum ether and wash with water. Separate the aqueous phase and extract with petroleum ether. Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: The resulting colorless oil can be used without further purification or can be purified by column chromatography on silica gel (eluting with 5–10% ethyl acetate-hexane).
[\[8\]](#)

Expert Insight & Trustworthiness: The use of freshly distilled solvents and an inert argon atmosphere is non-negotiable.[\[1\]](#)[\[3\]](#) Traces of water or oxygen can lead to the formation of tin oxides, significantly reducing yield and complicating purification.[\[1\]](#) The procedure from Organic Syntheses is peer-reviewed and independently tested, ensuring a high degree of reliability.[\[8\]](#)

Data Summary Table

Electrophile Class	Reagent Example	Key Conditions	Product Type	Mechanistic Pathway
Oxidizing Agents	KMnO ₄ , CrO ₃	Varies with agent	Aldehyde or Carboxylic Acid	Oxidation
Acyl Halides	Acetyl Chloride	Base (e.g., Pyridine), 0°C to RT	Ester	Nucleophilic Addition-Elimination
Sulfonyl Halides	Mesyl Chloride	Et ₃ N, CH ₂ Cl ₂ , 0°C	Mesylate (Intermediate)	Nucleophilic Substitution
Halide Ions	Sodium Iodide	Acetone, Reflux	Alkyl Halide	S_N2 Substitution
Organolithiums	n-Butyllithium	THF, -78°C	α-Alkoxyorganolithium	Transmetalation
Aldehydes/Ketones	Benzaldehyde	Via α-alkoxyorganolithium	1,2-Diol (after deprotection)	Nucleophilic Addition
Aryl Halides	Iodobenzene	Pd(PPh ₃) ₄ , Toluene, Heat	Benzyl Alcohol Derivative	Stille Cross-Coupling

Conclusion

(Tributylstanny)methanol is a remarkably versatile and predictable reagent in the hands of a knowledgeable chemist. Its reactivity is governed by a logical set of principles centered on the hydroxyl group and the tin-carbon bond. By carefully selecting electrophiles, protecting groups, and reaction conditions, researchers can harness this molecule to perform a wide array of synthetic transformations. From simple oxidations to the stereospecific construction of complex carbon skeletons via transmetalation or palladium catalysis, **(tributylstanny)methanol** provides reliable and powerful solutions to synthetic challenges. The self-validating nature of the protocols, especially those vetted in publications like *Organic Syntheses*, ensures that the methodologies described herein are both robust and reproducible, providing a trustworthy foundation for innovation in chemical and pharmaceutical development.

References

- Library and Archives Canada. (n.d.). PREPARATION AND SYNTHETIC APPLICATIONS OF α -ALKOXYSTANNANES AS PRECURSORS TO.
- ResearchGate. (n.d.). Stille reaction of N-[(tributylstannylyl)methyl]phthalimides 13 and (R)-[D1]13.
- Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
- ResearchGate. (n.d.). Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides.
- Arkat USA. (n.d.). Carbanion generation through tin-lithium exchange of vinyl-, aryl-, and hetarylstannanes.
- ResearchGate. (n.d.). By Transmetalation.
- Organic Syntheses. (n.d.). palladium-catalyzed coupling of acid chlorides with organotin reagents.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.
- National Institutes of Health. (2018). Synthesis and Reactions of α -Hydroxyphosphonates.
- National Institutes of Health. (n.d.). A Single-Flask Synthesis of α -Alkylidene and α -Benzylidene Lactones from Ethoxyacetylene, Epoxides/Oxetanes, and Carbonyl Compounds.
- National Institutes of Health. (n.d.). The Chemistry of α -Haloketones and Their Utility in Heterocyclic Synthesis.
- MDPI. (n.d.). Synthesis and Reactions of α -Hydroxyphosphonates.
- YouTube. (2021). 21.4 Alpha Alkylation | Organic Chemistry.
- YouTube. (2021). Preparation of an α,β -Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. CAS 27490-33-1: 1-(Tributylstannylyl)methanol | CymitQuimica [cymitquimica.com]
- 3. Buy (Tributylstannylyl)methanol | 27490-33-1 [smolecule.com]

- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(Tributylstannyl)methanol reactivity with electrophiles]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3082698#tributylstannyl-methanol-reactivity-with-electrophiles\]](https://www.benchchem.com/product/b3082698#tributylstannyl-methanol-reactivity-with-electrophiles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com